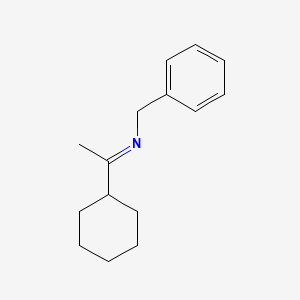
Benzenemethanamine, N-(1-cyclohexylethylidene)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenemethanamine, N-(1-cyclohexylethylidene)- is an organic compound with a complex structure that includes a benzene ring, a methanamine group, and a cyclohexylethylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanamine, N-(1-cyclohexylethylidene)- typically involves the reaction of benzenemethanamine with cyclohexanone under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve more advanced techniques such as continuous flow reactors and high-throughput screening to optimize the reaction conditions and yield. The use of chiral catalysts and solvents can also enhance the enantioselectivity of the reaction, leading to the production of high-purity Benzenemethanamine, N-(1-cyclohexylethylidene)-.
Chemical Reactions Analysis
Types of Reactions
Benzenemethanamine, N-(1-cyclohexylethylidene)- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of benzoic acid derivatives, while reduction may result in the formation of cyclohexylmethanamine derivatives.
Scientific Research Applications
Benzenemethanamine, N-(1-cyclohexylethylidene)- has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme-substrate interactions and as a probe for investigating biological pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Benzenemethanamine, N-(1-cyclohexylethylidene)- involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- Benzenemethanamine, N-methyl-
- Benzenemethanamine, N-(1-methylethyl)-
- Benzenemethanamine, N-[2-(1-cyclohexen-1-yl)ethyl]-4-fluoro-, hydrochloride
Uniqueness
Benzenemethanamine, N-(1-cyclohexylethylidene)- is unique due to its specific structural features, which confer distinct chemical properties and reactivity. Its cyclohexylethylidene moiety, in particular, provides steric hindrance and electronic effects that differentiate it from other similar compounds.
This detailed article provides a comprehensive overview of Benzenemethanamine, N-(1-cyclohexylethylidene)-, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
188645-15-0 |
|---|---|
Molecular Formula |
C15H21N |
Molecular Weight |
215.33 g/mol |
IUPAC Name |
N-benzyl-1-cyclohexylethanimine |
InChI |
InChI=1S/C15H21N/c1-13(15-10-6-3-7-11-15)16-12-14-8-4-2-5-9-14/h2,4-5,8-9,15H,3,6-7,10-12H2,1H3 |
InChI Key |
AMIHDJXPWWQWRB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NCC1=CC=CC=C1)C2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















